molecular formula C23H22N2O4S B2778026 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-73-7

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2778026
CAS No.: 946260-73-7
M. Wt: 422.5
InChI Key: MQKPLHUSTHHYQY-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Formation of the benzamide moiety: Finally, the sulfonylated tetrahydroquinoline is coupled with benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives

Scientific Research Applications

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonyl and benzamide groups play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinolin-6-yl)propionamide
  • N-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Uniqueness

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)25-15-5-8-18-16-19(9-14-22(18)25)24-23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKPLHUSTHHYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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